molecular formula C12H7Cl3N2O B14604691 3,4,6-Trichloro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile CAS No. 61079-89-8

3,4,6-Trichloro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile

Cat. No.: B14604691
CAS No.: 61079-89-8
M. Wt: 301.6 g/mol
InChI Key: OXKNCMGJXUTGKF-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile is a synthetic organic compound characterized by the presence of three chlorine atoms, an oxolane ring, and two nitrile groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Trichloro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the chlorination of a benzene derivative followed by the introduction of the oxolane ring and nitrile groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes and the use of automated reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trichloro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Cyclization Reactions: The oxolane ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Reagents: Used for substitution reactions, such as sodium hydroxide or potassium tert-butoxide.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

3,4,6-Trichloro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,6-Trichloro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Trichlorobenzene
  • 1,2,4-Trichlorobenzene
  • 1,3,5-Trichlorobenzene

Uniqueness

3,4,6-Trichloro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile is unique due to the presence of the oxolane ring and nitrile groups, which are not found in the similar trichlorobenzene compounds

Properties

CAS No.

61079-89-8

Molecular Formula

C12H7Cl3N2O

Molecular Weight

301.6 g/mol

IUPAC Name

3,4,6-trichloro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C12H7Cl3N2O/c13-10-6(4-16)7(5-17)11(14)12(15)9(10)8-2-1-3-18-8/h8H,1-3H2

InChI Key

OXKNCMGJXUTGKF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=C(C(=C(C(=C2Cl)Cl)C#N)C#N)Cl

Origin of Product

United States

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